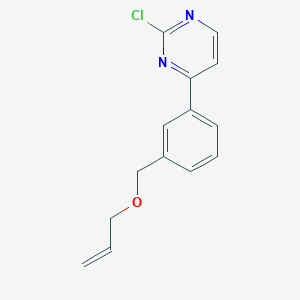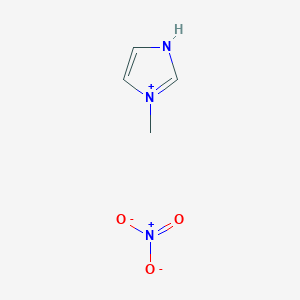
1-Methylimidazolium nitrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methylimidazolium nitrate is an ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and ability to dissolve a wide range of materials. These characteristics make ionic liquids valuable in various industrial and scientific applications. This compound, in particular, is recognized for its role as a green solvent in separation processes and electrochemical devices .
准备方法
Synthetic Routes and Reaction Conditions: 1-Methylimidazolium nitrate can be synthesized by reacting 1-methylimidazole with nitric acid. The reaction typically involves the following steps:
Preparation of 1-Methylimidazole: This compound is commercially available or can be synthesized by methylation of imidazole.
Reaction with Nitric Acid: 1-Methylimidazole is reacted with nitric acid under controlled conditions to form this compound. The reaction is exothermic and requires careful temperature control to prevent decomposition of the product.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reactants: Large quantities of 1-methylimidazole and nitric acid are handled in industrial reactors.
Controlled Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Purification: The crude product is purified using techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反应分析
1-Methylimidazolium nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: this compound can participate in substitution reactions where the nitrate ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as sodium borohydride can be used.
Substitution Reactions: These reactions often involve other ionic compounds or salts.
Major Products Formed:
Oxidation Products: Various oxidized forms of the imidazolium cation.
Reduction Products: Reduced forms of the imidazolium cation.
Substitution Products: New ionic liquids with different anions.
科学研究应用
1-Methylimidazolium nitrate has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in chemical synthesis and catalysis due to its ability to dissolve a variety of substances.
Biology: The compound is explored for its potential in biological applications, including as a medium for enzyme reactions.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a stabilizing agent for pharmaceuticals.
作用机制
The mechanism by which 1-methylimidazolium nitrate exerts its effects is primarily through its ionic nature. The imidazolium cation and nitrate anion interact with other molecules through electrostatic forces, hydrogen bonding, and van der Waals interactions. These interactions facilitate the dissolution of various substances and enhance reaction rates in chemical processes .
相似化合物的比较
1-Methylimidazolium nitrate can be compared with other imidazolium-based ionic liquids, such as:
1-Butyl-3-methylimidazolium nitrate: Similar in structure but with a longer alkyl chain, leading to different physical properties and applications.
1-Butyl-2,3-dimethylimidazolium nitrate: Another variant with additional methyl groups, affecting its thermal stability and solubility.
Uniqueness: this compound is unique due to its specific balance of thermal stability, solubility, and low volatility, making it particularly suitable for applications requiring green solvents and high thermal stability.
属性
IUPAC Name |
3-methyl-1H-imidazol-3-ium;nitrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.NO3/c1-6-3-2-5-4-6;2-1(3)4/h2-4H,1H3;/q;-1/p+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XALWTPNRISPPIZ-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CNC=C1.[N+](=O)([O-])[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2,6-Dimethoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416150.png)
![4-Bromo-2-{[(prop-2-en-1-yl)amino]methyl}phenol hydrochloride](/img/structure/B6416151.png)
amine hydrochloride](/img/structure/B6416161.png)
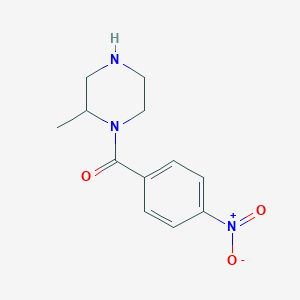
![12-hydroxy-1,10-dinaphthalen-2-yl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B6416193.png)
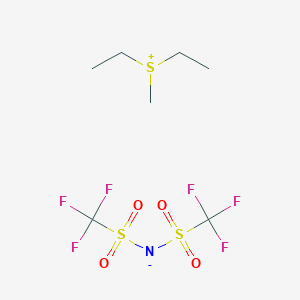
![Ethyl ({5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}thio)acetate](/img/structure/B6416196.png)
![2-(4-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416202.png)
![2-(3-Bromophenyl)-5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]-1,3,4-oxadiazole](/img/structure/B6416209.png)
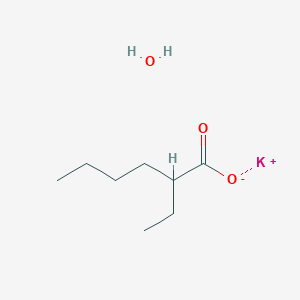
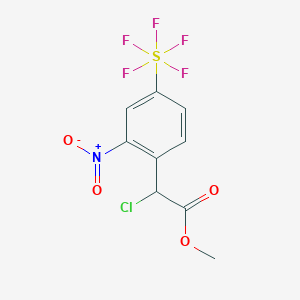
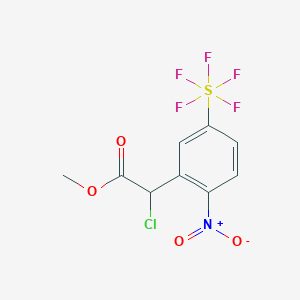
![Ethyl 2-{7-hydroxy-1H,2H,3H,4H-cyclopenta[b]indol-3-yl}acetate](/img/structure/B6416231.png)
